Texanol

Overview

Description

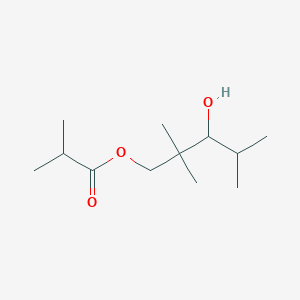

Texanol, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound widely used in various industrial applications. It is a colorless or light yellow liquid with good solubility in water and many organic solvents. This compound is known for its stability, high-temperature resistance, and surface-active properties, making it a valuable emulsifier and wetting agent .

Preparation Methods

Texanol is synthesized through the chemical reaction of isobutyric aldehyde with 2,2,4-trimethyl-1,3-pentanediol. The reaction typically involves aldol condensation followed by hydrogenation under specific conditions. Industrial production methods often utilize continuous reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Texanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding carboxylic acids and alcohols.

Substitution: this compound can participate in substitution reactions, particularly with halogens and other reactive groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Coatings and Paints

Texanol is predominantly used in the coatings industry, where it serves as a coalescent for latex paints. Approximately 84% of this compound is utilized in this capacity:

- Film Formation : this compound aids in the formation of a continuous film during the drying process of water-based paints.

- Performance Enhancements : It improves scrub resistance and color development while maintaining hydrolytic stability across various pH levels.

Inks

In ink formulations, this compound acts as a solvent and helps in achieving the desired viscosity and flow properties. Its compatibility with various resin systems enhances the overall performance of inks used in printing applications.

Chemical Intermediates

Around 14% of this compound is converted into other chemical substances, functioning as an intermediate in the synthesis of plasticizers and other specialty chemicals. This versatility allows for its incorporation into diverse applications beyond coatings.

Specialty Applications

This compound finds use in several niche markets:

- Nail Polish : Acts as a tail solvent.

- Floor Polishes : Serves as a carrier for wood preservatives.

- Adhesives and Sealants : Enhances adhesion properties and stability.

Environmental and Health Considerations

This compound is recognized for its low toxicity and biodegradability. It meets the criteria for low vapor pressure volatile organic compounds (LVP-VOCs) under various regulatory frameworks, including California's Consumer Products Regulations. The compound has been awarded environmental certifications, indicating its safety and minimal ecological impact.

Emission Studies

Research conducted by Lin and Corsi (2007) indicated that emissions of this compound from latex paints decreased by 90% within the first 100 hours post-application, highlighting its efficient evaporation characteristics which minimize air quality concerns during application .

Biodegradation Studies

A study performed at Eastman Kodak Company demonstrated that this compound exhibits favorable biodegradation profiles when exposed to acclimated sludge microorganisms over a 21-day period, confirming its environmental compatibility .

Data Tables

| Application Area | Percentage Usage | Key Benefits |

|---|---|---|

| Coatings (Latex Paints) | 84% | Film formation, scrub resistance |

| Chemical Intermediates | 14% | Synthesis of plasticizers |

| Specialty Applications | 2% | Use in inks, nail polish, adhesives |

Mechanism of Action

Texanol exerts its effects primarily through its ability to act as a coalescent and emulsifier. It interacts with latex particles in paints, softening them and allowing for better film formation during the drying process. This interaction enhances the overall performance of the paint, including its durability, washability, and resistance to cracking .

Comparison with Similar Compounds

Texanol is often compared with other coalescents and plasticizers, such as:

2-Ethyl-1-hexanol: Similar in function but differs in molecular structure and volatility.

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Another isomer with slightly different properties and applications.

This compound stands out due to its unique balance of properties, including low volatility, high stability, and excellent performance in a variety of applications .

Biological Activity

Texanol, chemically known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a versatile compound commonly used as a coalescing agent in paints and coatings. Its biological activity has garnered attention due to its applications in various industries and potential environmental impacts. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on different biological systems.

This compound is synthesized through the self-condensation of isobutyraldehyde in the presence of sodium isobutoxide as a catalyst. The process involves purification steps like water washing and distillation to achieve high purity levels (typically above 99%) and minimize environmental impact due to its low volatility.

Toxicological Profile

This compound exhibits low toxicity and is classified as biodegradable. It has been included in regulatory frameworks as an inert ingredient in non-food pesticide products under the Federal Insecticide, Fungicide, and Rodenticide Act. Studies indicate that this compound does not absorb wavelengths of light above 290 nm, suggesting limited susceptibility to direct photodegradation .

Acute Toxicity Studies

A notable acute inhalation toxicity study administered doses of this compound at 0, 100, or 1,000 mg/kg/day over a 15-day period. The study revealed that the liver and kidneys are potential target organs, with increased liver weights observed in the highest dose group. The study concluded that this effect could be considered a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) depending on serum enzyme levels measured .

| Dose (mg/kg/day) | Liver Weight Change | Kidney Effects |

|---|---|---|

| 0 | Baseline | None |

| 100 | Mild increase | None |

| 1,000 | Significant increase | Hyaline droplet accumulation |

Biological Activity in Algal Systems

Recent studies have investigated the effects of this compound on algal species such as Synechococcus elongatus. Research demonstrated that varying concentrations of this compound influenced cell viability and growth rates. For instance:

- Growth Rates : At concentrations of 0 N and 4 N latexes, growth increased by 26% and 35%, respectively.

- Cell Viability : A negative correlation was observed between this compound concentration and cell viability for both strains tested, indicating potential toxicity at higher concentrations .

Key Findings from Algal Studies

| This compound Concentration (N) | Growth Rate Increase (%) | Cell Viability Correlation |

|---|---|---|

| 0 | Baseline | r = -0.208 |

| 4 | +35 | r = -0.127 |

| 12 | Comparable to control | r = -0.660 |

Metabolic Pathways

The metabolic pathway for this compound has been proposed based on studies of its closely related compound TXIB (2,2,4-trimethyl-1,3-pentanediol diisobutyrate). Expected metabolites include diols and carboxylate compounds that are hydrophilic and likely eliminated through urine. Cytochrome P450 enzymes are not expected to significantly oxidize this compound due to steric hindrance from methyl groups protecting key carbon atoms .

Environmental Impact

This compound's presence in indoor dust has raised concerns regarding human exposure. A quantitative meta-analysis indicated that while transdermal uptake is slow for certain compounds like bisphenol A, similar assessments for this compound suggest low absorption rates . Its classification as a low-toxicity compound contributes to its acceptance in various consumer products.

Q & A

Basic Research Questions

Q. How can Texanol be reliably quantified in environmental and biological samples, and what analytical methods are most suitable for this purpose?

this compound quantification requires gas chromatography-mass spectrometry (GC-MS) or proton-transfer-reaction mass spectrometry (PTR-MS) due to its semi-volatile nature and structural isomers. For environmental samples (e.g., indoor air), GC-MS with thermal desorption tubes is recommended to capture low-concentration emissions over time . In biological matrices (e.g., urine), solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity for trace isomers, as demonstrated in studies linking this compound to depressive symptoms . Calibration curves must account for isomer ratios (e.g., 60:40 for this compound® solvent vs. ~45:55 in urine) to avoid quantification bias .

Q. What are the key methodological considerations when designing experiments to assess this compound’s environmental persistence and human exposure pathways?

Researchers should:

- Control for seasonal variability : this compound emissions from coatings peak in summer due to increased volatilization, requiring longitudinal sampling across seasons .

- Distinguish exposure routes : Dermal absorption and inhalation pathways require separate experimental setups (e.g., chamber studies vs. biomonitoring) .

- Validate VOC tracers : Use co-measurements of CO or population density-independent tracers (e.g., PCBTF) to isolate this compound’s emission sources .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s environmental impact, such as its classification as a low-VOC compound versus empirical detection in VOC emission studies?

Contradictions arise from regulatory definitions (e.g., EPA Method 24’s limitations in capturing semi-volatile isomers) versus analytical methods detecting trace emissions. A two-pronged approach is recommended:

- Regulatory compliance testing : Follow standardized protocols (e.g., EPA Method 24) to align with certifications like China’s Green Label .

- High-resolution field studies : Deploy PTR-MS for real-time monitoring to detect low-level emissions missed in lab tests . Statistical reconciliation using multivariate regression can clarify discrepancies between lab and field data .

Q. What advanced statistical methods are appropriate for analyzing this compound’s role as a biomarker in late-life depression, given confounding factors like alcohol consumption and metabolic variability?

- Discriminant function analysis (DFA) : Effectively isolates this compound isomer ratios (r = 0.8094 in MDD patients vs. r = 0.5481 in controls) as predictive variables .

- Multivariate adjustment : Use partial least squares regression to control for alcohol intake’s confounding effect on this compound metabolism .

- ROC curve validation : Combine this compound isomers with other VOCs (e.g., dimethyl sulfone) to achieve AUC > 0.98 for depression screening .

Q. How does this compound’s incorporation into polymer matrices (e.g., coatings) influence experimental outcomes in materials science, and how can these effects be controlled?

- Phase-separation studies : Employ atomic force microscopy (AFM) to observe this compound’s plasticizing effect on acrylic copolymers, which reduces block resistance at 50°C .

- Controlled release assays : Simulate real-world conditions by varying humidity and temperature to mimic this compound’s slow release from coatings .

- Alternative coalescent testing : Compare this compound-free formulations (e.g., ML-745) to benchmark performance and isolate its contribution to film formation .

Q. Methodological Guidance for Interdisciplinary Research

Q. What ethical and cohort-selection criteria are critical when investigating this compound’s health impacts in aging populations?

- Participant stratification : Include liver function metrics (e.g., ALT/AST levels) to account for reduced xenobiotic metabolism in older adults .

- Longitudinal design : Track urinary this compound isomer ratios over months to distinguish acute exposure from chronic accumulation .

- Informed consent protocols : Disclose potential links between VOC exposure and mental health outcomes, as per NIH guidelines for biomarker studies .

Q. How can simulation studies improve the predictive accuracy of this compound’s atmospheric reactivity and ozone formation potential?

- Mechanistic modeling : Use the SAPRC-07 chemical mechanism to simulate this compound isomer reactivity in urban airshed models .

- Chamber experiments : Validate oxidative pathways (e.g., OH-radical reactions) under controlled NOx and UV conditions .

- Sensitivity analysis : Rank this compound’s contribution to secondary organic aerosol (SOA) formation relative to other VOCs using Monte Carlo methods .

Q. Data Reporting and Reproducibility

Q. What metadata standards should be adopted when publishing this compound-related research to ensure reproducibility?

- Isomer-specific reporting : Disclose chromatographic retention times and mass spectra for this compound and its isomer to aid cross-study comparisons .

- Emission factor documentation : Provide coating application rates, drying times, and substrate types in environmental studies .

- Open-data practices : Share raw GC-MS files via repositories like Zenodo to facilitate meta-analyses .

Properties

IUPAC Name |

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFHKNAQFPVRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872295 | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Texanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

471 °F at 760 mmHg (USCG, 1999), 255-260 °C | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

248 °F (USCG, 1999), 120 °C o.c. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 2 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95 | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | Texanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

25265-77-4, 77-68-9 | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyraldehyde trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LJI14453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.